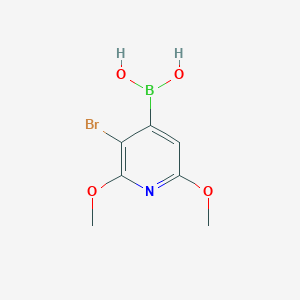

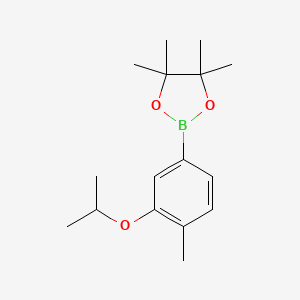

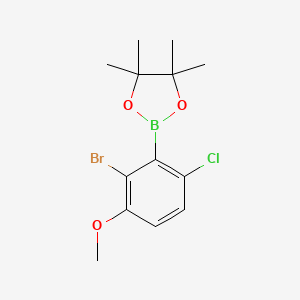

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester

Overview

Description

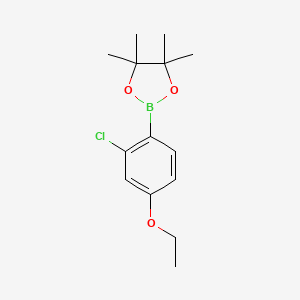

“2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 347.44 . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 .Chemical Reactions Analysis

The compound has been used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process involves a radical approach to catalytically protodeboronate alkyl boronic esters .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s CAS Number is 2121513-36-6 .Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester are often utilized in the synthesis of pharmaceuticals. The bromo and chloro substituents, alongside the boronic acid moiety, are crucial for cross-coupling reactions, a cornerstone in the development of complex organic molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, highlights the utility of halogenated compounds in drug synthesis, including methodologies that minimize the use of toxic substances and palladium catalysts (Qiu et al., 2009).

Environmental Safety and Biodegradation

Halogenated organophosphate esters, sharing structural similarities with the compound of interest, are extensively studied for their environmental impact, biodegradation, and potential as flame retardants. For example, research on polybrominated dibenzo-p-dioxins and dibenzofurans, which are trace contaminants in flame retardants, sheds light on their bioactivity and environmental fate. Such studies underscore the importance of understanding the toxicological profiles and degradation pathways of chemically related compounds (Mennear & Lee, 1994).

Food Safety and Toxicology

Investigations into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), which are structurally distinct but relevant due to the presence of halogen atoms and ester groups, highlight concerns over food safety and potential toxicities. These esters, found in various food categories, have prompted extensive research on their toxicity, metabolism, and implications for human health, emphasizing the critical need for safety assessments of chemically related substances (Gao et al., 2019).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They interact with palladium catalysts to form new carbon-carbon bonds .

Mode of Action

The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst. The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond. The boronic ester then transfers the organic group from boron to palladium .

Biochemical Pathways

In the context of organic synthesis, the compound can be used to construct complex organic molecules via the suzuki-miyaura cross-coupling reaction . This can potentially affect various biochemical pathways depending on the final product synthesized.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific context in which it is used. In the context of organic synthesis, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the compound’s stability and reactivity, is considerably accelerated at physiological pH .

Safety and Hazards

properties

IUPAC Name |

2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAANXQBTZLUXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138084 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-36-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.